Methyl glycyrrhetinate
Overview
Description
Methyl glycyrrhetinate, also known as (3β)-3-Hydroxy-11-oxooléan-12-én-30-oate de méthyle , is a compound with the molecular formula C31H48O4 . It has an average mass of 484.710 Da and a monoisotopic mass of 484.355255 Da . It is derived from Glycyrrhiza uralensis Fisch., and is the ester of methyl alcohol and Glycyrrhizic Acid . In cosmetics and personal care products, these ingredients are used to enhance the appearance of dry or damaged skin by reducing flaking and restoring suppleness .
Synthesis Analysis
Methyl glycyrrhetinate can be synthesized by esterifying glycyrrhetinic acid at position C3 of ring A using different amino acids . A short, unbranched chain of four carbon atoms with two amino groups in positions 2 and 4 was shown to be the most active compound of this series .
Molecular Structure Analysis
The molecular structure of Methyl glycyrrhetinate consists of 31 carbon atoms, 48 hydrogen atoms, and 4 oxygen atoms . It has 9 defined stereocentres .
Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl glycyrrhetinate include its molecular formula (C31H48O4), average mass (484.710 Da), and monoisotopic mass (484.355255 Da) .
Scientific Research Applications
Cytotoxic Activity and Apoptosis Induction : Methyl glycyrrhetinate, when esterified with amino acids, demonstrates cytotoxic activity against cancer cells. It triggers apoptosis in liposarcoma cells, indicating potential in cancer therapy (Csuk, Schwarz, Siewert, Kluge, & Ströhl, 2012).
Anti-inflammatory and Antidiuretic Activity : Derivatives of methyl glycyrrhetinate have shown reduced anti-inflammatory and antidiuretic activities, suggesting their potential in related treatments (Askam, Baines, & Smith, 1966).
Inhibition of α-Glucosidase : Methyl glycyrrhetinate glycosides exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential use in managing blood sugar levels (Zhang, Wang, Wang, & Zhu, 2019).
Antiproliferative Activity in Cancer Cells : Novel glycyrrhetinic acid derivatives, including methyl glycyrrhetinate, have been synthesized to enhance antiproliferative activity in cancer cells. These derivatives induce cell death through apoptosis (Logashenko, Salomatina, Markov, Korchagina, Salakhutdinov, Tolstikov, Vlassov, & Zenkova, 2011).
Hepatoprotective Effects : Methyl glycyrrhetinate has demonstrated protective effects against liver injury, suggesting its use in hepatoprotection and detoxification treatments (Huo, Fang, Zhang, Feng, & Jiang, 2020).
Activity as Peroxisome Proliferator-Activated Receptor Agonists : Certain glycyrrhetinic acid derivatives, including methyl glycyrrhetinate, exhibit activity as selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, potentially useful in colon cancer therapy (Chintharlapalli, Papineni, Jutooru, Mcalees, & Safe, 2007).
Inhibition of Cancer Cell Growth and Nitric Oxide Production : Some glycyrrhetinic acid derivatives, including methyl glycyrrhetinate, inhibit cancer cell growth and nitric oxide production in inflammatory cells, showing potential in cancer and inflammation treatment (Salomatina, Markov, Logashenko, Korchagina, Zenkova, Salakhutdinov, Vlassov, & Tolstikov, 2014).
Anti-Influenza Virus Activity : Water-soluble β-cyclodextrin-glycyrrhetinic acid conjugates have shown potential as anti-influenza virus agents, suggesting a new approach to antiviral drug development (Liang, Li, Yu, Jin, Zhang, Zhang, Xiao, 2019).
Neuroprotective Effects : Methyl glycyrrhetinate and its derivatives have been observed to protect against mitochondrial damage and cell death in neurotoxicity models, indicating potential in neurodegenerative disease treatment (Yim, Park, & Lee, 2007).
Anti-tubercular Activity : Methyl glycyrrhetinate and its derivatives have shown inhibitory effects against Mycobacterium tuberculosis, providing potential avenues for tuberculosis treatment (Khare, Srivastava, Vishwakarma, Shukla, Khan, Trivedi, & Chaturvedi, 2022).
properties
IUPAC Name |
methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29-,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVRCBSQPCSCQ-BDANYOJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933191 | |
Record name | Methyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl glycyrrhetinate | |
CAS RN |
1477-44-7 | |
Record name | Methyl glycyrrhetinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl glycyrrhetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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